Cas no 75565-11-6 (1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER)

1-Piperazinecarboximidothioic acid, N-cyano-4-methyl-, methyl ester is a specialized chemical compound featuring a piperazine backbone with a cyanoimino and methyl ester functionalization. Its structural configuration lends itself to applications in pharmaceutical and agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the cyano and thioester groups enhances reactivity, facilitating further derivatization. This compound is valued for its stability under standard handling conditions and its compatibility with a range of synthetic protocols. Its precise molecular architecture makes it a useful building block for developing novel compounds with potential therapeutic or pesticidal properties.
1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER structure
75565-11-6 structure
商品名:1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER
CAS番号:75565-11-6
MF:C8H14N4S
メガワット:198.289
CID:3206045
PubChem ID:1482453

1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER 化学的及び物理的性質

名前と識別子

    • 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER
    • methyl N-cyano-4-methylpiperazine-1-carboximidothioate
    • 75565-11-6
    • methyl N-cyano-4-methyltetrahydro-1(2H)-pyrazinecarbimidothioate
    • AKOS005098502
    • AKOS017404950
    • (Z)-cyano[(4-methylpiperazin-1-yl)(methylsulfanyl)methylidene]amine
    • 7C-042
    • インチ: InChI=1S/C8H14N4S/c1-11-3-5-12(6-4-11)8(13-2)10-7-9/h3-6H2,1-2H3
    • InChIKey: YYRSZZUJHYKOGH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 198.094
  • どういたいしつりょう: 198.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-25mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
25mg
¥1228.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-20mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
20mg
¥1303.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-100mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
100mg
¥2048.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-1mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
1mg
¥519.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-10mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
10mg
¥819.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-50mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
50mg
¥1430.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-2mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
2mg
¥630.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617449-5mg
Methyl N-cyano-4-methylpiperazine-1-carbimidothioate
75565-11-6 98%
5mg
¥637.00 2024-07-28

1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER 関連文献

1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTERに関する追加情報

Professional Introduction to 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER (CAS No. 75565-11-6)

1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER, identified by its CAS number 75565-11-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a valuable candidate for various scientific applications.

The molecular structure of 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER incorporates a piperazine ring, which is a six-membered heterocyclic amine containing nitrogen atoms at positions 1 and 4. This particular arrangement imparts a high degree of flexibility and reactivity to the molecule, facilitating its participation in diverse biochemical interactions. The presence of a cyano group at the 4-position and a methyl ester at the 1-position further enhances its chemical versatility, enabling it to serve as a versatile intermediate in synthetic chemistry.

In recent years, there has been growing interest in exploring the potential applications of this compound in drug discovery and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents. For instance, the piperazine moiety is commonly found in many bioactive molecules, including antipsychotics, antidepressants, and antihistamines, due to its ability to interact with various biological targets.

One of the most compelling aspects of 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER is its potential role as a key intermediate in the synthesis of complex pharmaceutical compounds. Researchers have utilized this compound to develop new derivatives with enhanced pharmacological properties. For example, studies have shown that modifications at the cyano and ester functional groups can significantly alter the binding affinity and selectivity of the resulting molecules towards specific biological targets.

The methyl ester group in particular has been identified as a critical feature for modulating the pharmacokinetic profile of drug candidates. By incorporating this group into the molecular structure, scientists can influence factors such as solubility, bioavailability, and metabolic stability, which are crucial for the efficacy and safety of therapeutic agents.

Recent advancements in computational chemistry have further facilitated the exploration of 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER as a lead compound. Molecular modeling techniques have been employed to predict how this molecule interacts with biological receptors and enzymes, providing valuable insights into its potential therapeutic applications. These studies have highlighted its promise as a starting point for developing novel drugs targeting various diseases.

In addition to its pharmaceutical applications, this compound has also shown potential in materials science and industrial chemistry. Its unique reactivity allows it to participate in cross-coupling reactions and other synthetic transformations that are essential for creating advanced materials with tailored properties.

The synthesis of 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity, ensuring that researchers can obtain high-quality material for their studies. These methodologies often incorporate green chemistry principles to minimize waste and environmental impact.

The growing body of research on this compound underscores its significance in modern chemistry. As scientific understanding continues to evolve, new applications and derivatives are likely to be discovered, further expanding its utility across multiple disciplines. The combination of computational modeling, synthetic chemistry, and pharmacological studies highlights the interdisciplinary nature of research involving 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER.

In conclusion, 1-PIPERAZINECARBOXIMIDOTHIOIC ACID, N-CYANO-4-METHYL-, METHYL ESTER (CAS No. 75565-11-6) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple scientific domains.

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